molecular formula C16H18ClNO3S B2665953 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide CAS No. 2034412-16-1

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2665953
CAS No.: 2034412-16-1
M. Wt: 339.83
InChI Key: VRRLAVQHHZRHSN-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide is a synthetic chlorothiophene-amide compound of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class have been investigated as potent inhibitors of key serine proteases in the coagulation cascade, notably Factor Xa and thrombin . The molecular structure incorporates a chlorothiophene moiety, a feature common in pharmacologically active agents, linked via a methoxyethyl chain to a methoxyphenylacetamide group. This specific arrangement is designed to facilitate targeted binding interactions within enzyme active sites. The primary research applications for this compound are in the field of hematology and anticoagulant therapy development. As a chlorothiophene-amide, it serves as a critical chemical tool for studying the structure-activity relationships (SAR) of coagulation enzyme inhibitors . Researchers can utilize it to explore the structural determinants of potency and selectivity, which are crucial for designing new therapeutic agents with improved efficacy and safety profiles. The presence of the chlorothiophene and methoxyphenyl groups is indicative of compounds optimized for electronic and steric complementarity with biological targets. This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research purposes in a controlled environment and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referencing its safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-20-12-5-3-4-11(8-12)9-16(19)18-10-13(21-2)14-6-7-15(17)22-14/h3-8,13H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRLAVQHHZRHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with methoxyethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-methoxyphenylacetyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Chlorothiophene Moieties

  • 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1): This compound, studied as a SARS-CoV-2 main protease inhibitor, shares the chlorothiophene-acetamide backbone but replaces the methoxyethyl group with a pyridine ring. Pyridine enhances interactions with HIS163 in the protease’s lateral pocket, achieving a binding affinity of <−22 kcal/mol.
  • 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) :
    This analog retains the chlorothiophene group but introduces trichloroethyl and chloroacetamide substituents. The additional chlorine atoms increase molecular weight (MW: 402.5 g/mol) and logP (3.8), suggesting higher lipophilicity but lower aqueous solubility than the target compound. NMR data (δ 4.2 ppm for CH2) indicate similar electronic environments for the acetamide carbonyl .

Methoxyphenyl-Containing Acetamides

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide :
    This benzothiazole derivative shares the 3-methoxyphenylacetamide group but replaces chlorothiophene with a trifluoromethylbenzothiazole ring. The benzothiazole enhances aromatic stacking interactions, while the CF3 group improves metabolic stability. Its IC50 against cancer cell lines (e.g., 1.2 μM in MCF-7) highlights the role of heterocyclic substitutions in potency .

  • 2-(3-Fluoro-4-methoxyphenyl)-N-(2-(4-(2-fluoroethoxy)-3-methoxyphenyl)-2-methoxyethyl)acetamide (5d): This compound features dual methoxyphenyl and fluoroethoxy groups. ¹H NMR (δ 3.85 ppm for OCH3) confirms similar electronic effects to the target compound. The fluorine atoms increase polarity (clogP: 2.1 vs.

Thiazolidinone and Triazole Derivatives

  • 2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide: This thiazolidinone-containing analog (MW: 466.4 g/mol) demonstrates antimicrobial activity (MIC: 4 μg/mL against S. aureus). The thiazolidinone ring introduces hydrogen-bonding capacity, contrasting with the thiophene’s π-π interactions in the target compound .
  • 2-[(5-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide: The triazole and methylsulfanyl groups in this compound increase structural rigidity and sulfur-mediated interactions. Its logP (3.5) and polar surface area (112 Ų) suggest superior membrane permeability compared to the target compound .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound MW (g/mol) clogP Polar Surface Area (Ų) Key Substituents
Target Compound ~395.9 2.8 98 5-Chlorothiophene, Methoxyethyl
5RH1 325.8 2.1 85 Pyridine
2f 402.5 3.8 72 Trichloroethyl
5d 434.4 2.1 104 Fluoroethoxy
Thiazolidinone Derivative 466.4 4.0 89 Thiazolidinone

Theoretical and Spectroscopic Insights

  • HOMO-LUMO Gap : The target compound’s chlorothiophene group likely reduces the HOMO-LUMO gap (predicted ~4.5 eV), enhancing reactivity compared to benzothiazole derivatives (~5.2 eV) .
  • NMR Trends : Methoxy protons in the target compound resonate at δ 3.4–3.6 ppm, consistent with 5d (δ 3.85 ppm) and 2f (δ 3.7 ppm), confirming similar electronic environments .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C16H18ClN1O3S1
  • Molecular Weight : 335.84 g/mol

The structure features a thiophene ring, methoxy groups, and an acetamide moiety, which contribute to its unique biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays indicate that it exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies conducted on various cancer cell lines, including HeLa and A549, revealed promising results. The half-maximal inhibitory concentration (IC50) values are shown in Table 2.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20

These results indicate that the compound may induce apoptosis in cancer cells, potentially making it a valuable addition to cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, promoting programmed cell death.
  • Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of both bacteria and cancer cells.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry examined the efficacy of this compound against resistant strains of Staphylococcus aureus. The researchers found that it not only inhibited bacterial growth but also disrupted biofilm formation, which is a significant factor in chronic infections .

Another research effort focused on its anticancer properties, demonstrating that treatment with this compound led to a marked decrease in cell viability in vitro . The study utilized flow cytometry to assess apoptosis markers and confirmed that the compound effectively triggers apoptotic pathways in treated cells.

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